molecular formula C16H13BrClN5OS B3610872 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

Cat. No.: B3610872
M. Wt: 438.7 g/mol
InChI Key: CWIOXUIIEHWTNH-UHFFFAOYSA-N
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Description

2-[[4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide is a triazole-thioacetamide derivative characterized by a central 1,2,4-triazole ring substituted with an amino group at position 4 and a 4-chlorophenyl group at position 3. The thioether linkage at position 3 connects the triazole moiety to an acetamide group, which is further substituted with a 3-bromophenyl aromatic ring.

The molecular formula is C₁₆H₁₂BrClN₅OS, with a molecular weight of 438.72 g/mol. Its structural features, including the electron-withdrawing chlorine (4-chlorophenyl) and bromine (3-bromophenyl) substituents, influence both its electronic properties and biological interactions .

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN5OS/c17-11-2-1-3-13(8-11)20-14(24)9-25-16-22-21-15(23(16)19)10-4-6-12(18)7-5-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIOXUIIEHWTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form 4-chlorophenyl-1,2,4-triazole-3-thiol.

    Acetamide Formation: The triazole-thiol intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. Scale-up processes may also involve continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom in the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzene derivatives

Scientific Research Applications

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. Additionally, the acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name R₁ (Triazole Position 5) R₂ (Acetamide N-Substituent) Key Structural Differences
Target Compound 4-Chlorophenyl 3-Bromophenyl Bromine at meta position on acetamide phenyl
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide (AS111) 2-Pyridyl 3-Methylphenyl Pyridine ring enhances COX-2 inhibition
2-[[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide 3-Ethoxyphenyl 3-Bromophenyl Ethoxy group increases lipophilicity
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 4-Bromophenyl + 3-pyridinyl 3-Fluoro-4-methylphenyl Dual halogen substitution enhances binding
2-[[4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-acetamide derivatives Furan-2-yl Variable aryl groups Furan improves anti-exudative activity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) on the phenyl rings enhance receptor binding via hydrophobic and halogen-bonding interactions .
  • Heteroaromatic substituents (e.g., pyridyl, furyl) improve solubility and target selectivity, as seen in AS111 (2-pyridyl) and furan derivatives .

Key Findings :

  • Anti-inflammatory activity : AS111 outperforms diclofenac, attributed to its pyridyl group stabilizing interactions with cyclooxygenase-2 (COX-2) via hydrophobic and π-π stacking . The target compound’s 4-chlorophenyl group may offer similar benefits but requires validation.
  • Antimicrobial activity : Pyridin-4-yl derivatives (e.g., KA3, KA7) show potent activity against Gram-positive and Gram-negative bacteria, linked to electron-withdrawing substituents enhancing membrane disruption .
  • Toxicity : Chloro- and bromo-substituted derivatives generally fall into Toxicity Class 4 (LD₅₀ > 500 mg/kg), indicating low acute toxicity .

Biological Activity

The compound 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antifungal activities, supported by data tables and relevant case studies.

  • Molecular Formula : C16H15ClN6OS
  • Molecular Weight : 404.83 g/mol
  • CAS Number : 905765-35-7

Anticancer Activity

Triazole derivatives have shown promising results in cancer research. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Mechanisms of Action :

  • Inhibition of Cell Proliferation : Studies indicate a significant reduction in the viability of cancer cells when treated with this compound.
  • Induction of Apoptosis : Activation of caspases has been observed, leading to programmed cell death.
  • Cell Cycle Arrest : The compound may induce arrest at the G1/S phase, preventing further cell division.

Case Study :
A study involving multicellular spheroids demonstrated that this compound effectively inhibited growth in complex tumor models, indicating its potential for therapeutic applications in oncology.

StudyCell LineIC50 (µM)Mechanism
MCF712.5Apoptosis induction
HepG216.7Cell cycle arrest

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various bacterial and fungal strains.

Antibacterial Efficacy :
Research has shown that this triazole derivative possesses significant antibacterial activity against both drug-sensitive and drug-resistant strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Antifungal Activity :
Comparative studies reveal that triazole derivatives outperform traditional antifungal agents like ketoconazole.

Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus niger16

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. For instance, the presence of electron-donating groups at specific positions on the aromatic ring has been correlated with enhanced anti-proliferative activity.

Key Findings:

  • Electron-Donating Groups : Compounds with methyl groups at ortho and meta positions showed higher activity.
  • Electron-Withdrawing Groups : Substituents such as bromo groups were found to decrease potency.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. These studies suggest that the triazole moiety interacts with key enzymes involved in drug metabolism and signaling pathways related to cell growth and inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.